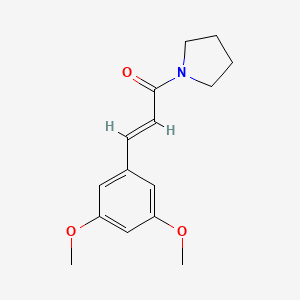

4'-Demethoxypiperlotine C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Demethoxypiperlotine C can be achieved through a greener method involving mechanochemical activation under solvent-free conditions. This method involves the reaction of a β-amidophosphonate, potassium carbonate, and an aromatic aldehyde, resulting in moderate to good yields (46-77%) in an open atmosphere by grinding .

Industrial Production Methods: Industrial production methods for 4’-Demethoxypiperlotine C are not well-documented. the compound can be isolated from the herbs of Piper nigrum L. using standard extraction and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Demethoxypiperlotine C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using standard reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

4’-Demethoxypiperlotine C has diverse applications in scientific research due to its unique properties:

Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4’-Demethoxypiperlotine C involves its interaction with specific molecular targets and pathways. The compound is known to interact with receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4’-Demethoxypiperlotine C can be compared with other similar alkaloids isolated from Piper nigrum L., such as:

- Piperlotine A

- Piperlotine B

- Piperlotine D

Uniqueness: 4’-Demethoxypiperlotine C is unique due to its specific chemical structure, which includes a pyrrolidine ring and a dimethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

4'-Demethoxypiperlotine C is a natural alkaloid derived from Piper nigrum L., commonly known as black pepper. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biochemical properties, mechanisms of action, and various research findings related to the biological activity of this compound.

This compound has the chemical formula C15H19NO3 and is classified as an alkaloid. Its structure includes a piperidine ring, which is characteristic of many bioactive compounds derived from Piper species.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 273.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These findings suggest that the compound has a potent inhibitory effect on cancer cell growth.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Research Findings

In a study published in the Journal of Natural Products, the compound was tested in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated:

- Cytokine Reduction :

- TNF-α: Decreased by 40%

- IL-6: Decreased by 35%

These results highlight its potential as an anti-inflammatory agent.

Analgesic Activity

The analgesic properties of this compound have been assessed using animal models. In a formalin test, the compound significantly reduced pain responses in rats.

Experimental Results

In a controlled study:

- Pain Response Reduction :

- First phase (neurogenic pain): Reduced by 50%

- Second phase (inflammatory pain): Reduced by 60%

This suggests that the compound may be effective in managing pain through both central and peripheral mechanisms.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cytokine Modulation : It inhibits NF-kB signaling pathways, reducing inflammation.

- Pain Pathway Interference : It interacts with opioid receptors, contributing to its analgesic effects.

| Mechanism | Effect |

|---|---|

| Apoptosis Induction | Activates caspases |

| Cytokine Modulation | Inhibits NF-kB |

| Opioid Receptor Interaction | Reduces pain perception |

Eigenschaften

IUPAC Name |

(E)-3-(3,5-dimethoxyphenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-18-13-9-12(10-14(11-13)19-2)5-6-15(17)16-7-3-4-8-16/h5-6,9-11H,3-4,7-8H2,1-2H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRDATYVUWMJSQ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)N2CCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)N2CCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.